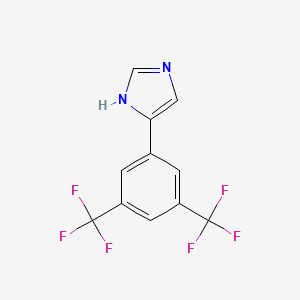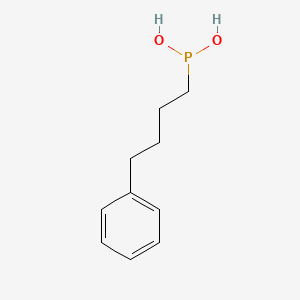![molecular formula C12H24N2O2 B8701293 4-[4-(4-morpholinyl)butyl]morpholine CAS No. 53161-64-1](/img/structure/B8701293.png)
4-[4-(4-morpholinyl)butyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-morpholinyl)butyl]morpholine is an organic compound that features two morpholine rings connected by a butyl chain Morpholine itself is a heterocyclic amine with both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-morpholinyl)butyl]morpholine typically involves the reaction of morpholine with a butyl halide under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the butyl halide to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-morpholinyl)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert any oxidized forms back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents with a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Regeneration of the original amine.
Substitution: New compounds with different functional groups replacing the morpholine rings.
Scientific Research Applications
4-[4-(4-morpholinyl)butyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-[4-(4-morpholinyl)butyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-(2-Hydroxyethyl)morpholine: Contains a hydroxyethyl group instead of a butyl chain.
Uniqueness
4-[4-(4-morpholinyl)butyl]morpholine is unique due to its dual morpholine rings connected by a butyl chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
53161-64-1 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylbutyl)morpholine |
InChI |
InChI=1S/C12H24N2O2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h1-12H2 |
InChI Key |
ZRQUNTRHHLHXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8701216.png)
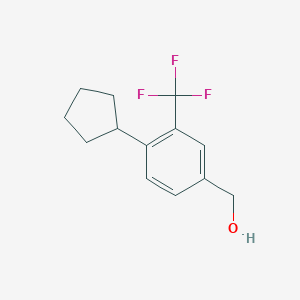
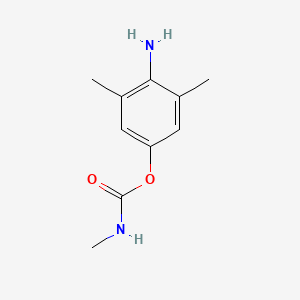
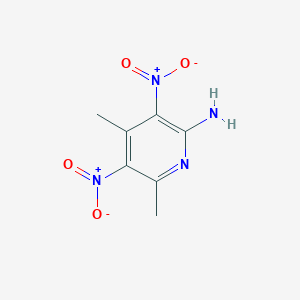
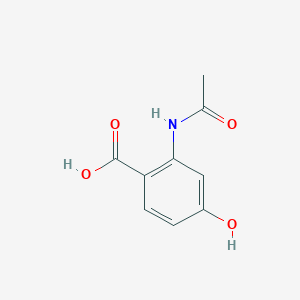
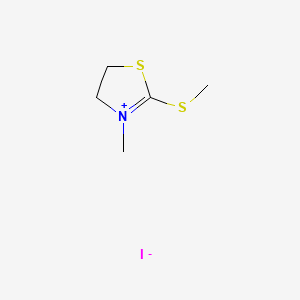
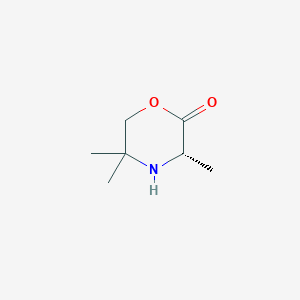
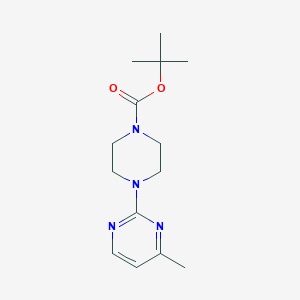
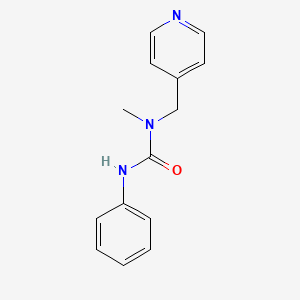
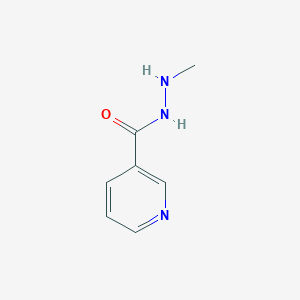
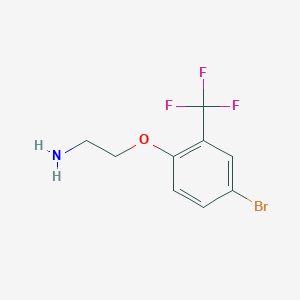
![6-[(4-Nitrobenzoyl)oxy]hexyl 4-nitrobenzoate](/img/structure/B8701304.png)
